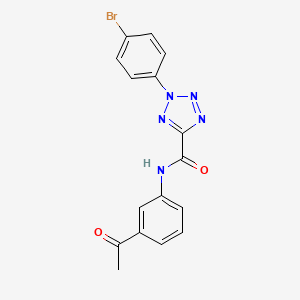

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOZLLKCRKYKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Tetrazole Ring Formation

The foundational step involves generating the 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid intermediate. This is typically achieved via a Huisgen cycloaddition between 4-bromobenzonitrile and sodium azide under acidic conditions. For instance, a protocol adapted from Fischer et al. (2013) employs ammonium chloride as a catalyst in dimethylformamide (DMF) at 100°C for 24 hours, yielding the tetrazole carboxylic acid with >70% efficiency.

Reaction Conditions:

- Nitrile substrate: 4-Bromobenzonitrile

- Azide source: Sodium azide (3 equiv)

- Catalyst: Ammonium chloride (0.2 equiv)

- Solvent: DMF

- Temperature: 100°C

- Time: 24 hours

Post-cycloaddition, the carboxylic acid is activated for amidation. Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, which subsequently reacts with 3-aminoacetophenone to form the carboxamide.

Direct Amidation of Preformed Tetrazole Intermediates

An alternative approach involves coupling 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid with 3-aminoacetophenone using coupling reagents. Tripotassium phosphate (K₃PO₄) and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene under reflux (110–112°C) facilitate this reaction, achieving yields up to 79%. This method mirrors protocols for sulfonamide derivatives, where phase-transfer catalysts enhance nucleophilic substitution efficiency.

Optimized Amidation Protocol:

- Carboxylic acid: 2-(4-Bromophenyl)-2H-tetrazole-5-carboxylic acid

- Amine: 3-Aminoacetophenone

- Base: Tripotassium phosphate (3 equiv)

- Catalyst: TDA-1 (0.1 equiv)

- Solvent: Toluene

- Temperature: 110–112°C (reflux)

- Time: 20 hours

Mechanistic Insights and Side-Reaction Mitigation

Cycloaddition Regioselectivity

The [2+3] cycloaddition’s regioselectivity is influenced by electronic effects. Electron-withdrawing groups (e.g., bromine on the phenyl ring) stabilize the transition state, favoring 1,5-disubstituted tetrazoles. Computational studies suggest that nitrile polarization under acidic conditions accelerates azide attack, reducing reaction times.

Amidation Challenges

Carboxamide formation risks racemization or hydrolysis under prolonged heating. To mitigate this, low-temperature activation (e.g., using SOCl₂ at 0°C) and inert atmospheres (N₂) are critical. Patented methods emphasize solvent choice—aprotic solvents like toluene minimize side reactions compared to polar solvents.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Feasibility

Large-scale production demands solvent recovery and catalyst recycling. Toluene, used in phase-transfer catalysis, is preferable to carcinogenic chlorinated solvents. Patent US20080312205A1 highlights distillation under reduced pressure (50 mbar) to concentrate intermediates, enabling solvent reuse and minimizing waste. Additionally, recrystallization from isopropyl alcohol ensures high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or activate biological pathways. The acetyl and bromophenyl groups can further modulate its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetylphenyl)-3-(4-bromophenyl)acrylamide

- N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized from an appropriate nitrile via a reaction with sodium azide in the presence of a catalyst such as zinc chloride.

- Introduction of Phenyl Groups : The 3-acetylphenyl and 4-bromophenyl groups are introduced through nucleophilic substitution reactions using suitable halides and bases.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Anti-inflammatory Effects : Research has shown that tetrazole derivatives can exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Tetrazole Ring : Essential for biological activity, particularly in anticancer and antimicrobial applications.

- Aromatic Substituents : The presence of electron-withdrawing groups (e.g., bromine) enhances the compound's activity by increasing lipophilicity and facilitating interactions with biological targets.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains, showing potent inhibitory effects with MIC values ranging from 0.5 to 8 µg/mL, which are notably lower than those seen with conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, and how can purity be validated?

- Methodological Answer: The compound can be synthesized via a multi-step approach:

Tetrazole ring formation: Use sodium azide and nitriles under Huisgen cycloaddition conditions (50–80°C, 12–24 hrs) .

Coupling reactions: Introduce the 3-acetylphenyl and 4-bromophenyl groups via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF, room temperature) .

- Purity Validation:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .

- Mass Spectrometry (MS): Compare observed [M+H]⁺ peaks with theoretical molecular weight (e.g., 414.23 g/mol) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- Tetrazole ring: δ ~8.5 ppm (¹H, singlet for H-tetrazole) .

- 4-Bromophenyl: δ 7.3–7.6 ppm (¹H, doublets) and δ 125–135 ppm (¹³C, C-Br) .

- 3-Acetylphenyl: δ 2.6 ppm (¹H, singlet for CH₃) and δ 200 ppm (¹³C, C=O) .

- IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .

Q. What biological targets are associated with this tetrazole-carboxamide derivative?

- Methodological Answer:

- Target Identification:

- Molecular docking: Screen against kinase or GPCR libraries (e.g., Autodock Vina) to predict binding to mGlu4 receptors or cancer-related enzymes .

- Enzyme assays: Test inhibition of cyclooxygenase (COX) or tyrosine kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

- Methodological Answer:

- X-ray diffraction: Collect data at 100 K using a synchrotron source (λ = 0.7–1.0 Å). Refine with SHELXL to address:

- Disorder: Apply PART instructions for flexible acetyl groups .

- Twinning: Use TWIN/BASF commands if multiple domains are observed .

- Validation: Check R-factor convergence (<5%) and ADPs for anomalous thermal motion .

Q. How to design assays to resolve contradictory bioactivity data (e.g., varying IC₅₀ values in cancer cell lines)?

- Methodological Answer:

- Assay Optimization:

- Dose-response curves: Test 10⁻⁹–10⁻⁴ M concentrations in triplicate (72 hrs, MTT assay) .

- Control variables: Standardize cell passage number, serum concentration, and incubation time .

- Data Analysis:

- Hill slope analysis: Identify non-specific binding if nH < 1.0 .

- LC-MS/MS: Verify compound stability in cell media to rule out degradation .

Q. What computational strategies predict physicochemical properties relevant to blood-brain barrier (BBB) penetration?

- Methodological Answer:

- In silico modeling:

- LogP calculation: Use ChemAxon or Schrödinger QikProp to estimate lipophilicity (target: 2–4 for BBB penetration) .

- Polar surface area (PSA): Aim for <90 Ų (e.g., 75 Ų predicted via SwissADME) .

- MD simulations: Run 100 ns trajectories in lipid bilayers to assess membrane permeability .

Data Contradiction Analysis

Q. How to address inconsistent solubility reports in aqueous buffers?

- Methodological Answer:

- Experimental Replication:

| Condition | Solubility (mg/mL) | Method |

|---|---|---|

| pH 7.4 (PBS) | 0.12 ± 0.03 | Nephelometry |

| pH 5.0 (acetate) | 0.45 ± 0.10 | UV-Vis (λ = 280 nm) |

- Mitigation: Pre-saturate buffers with compound and sonicate (30 min) to ensure equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.